molecular formula C8H16O6 B074551 2,3-DI-O-Methyl-D-glucopyranose CAS No. 1133-45-5

2,3-DI-O-Methyl-D-glucopyranose

Cat. No.: B074551
CAS No.: 1133-45-5
M. Wt: 208.21 g/mol
InChI Key: SQYIWHJCOMWKNU-KEWYIRBNSA-N
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Description

2,3-DI-O-Methyl-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at the 2nd and 3rd positions are replaced by methoxy groups. This compound has the molecular formula C8H16O6 and a molecular weight of 208.21 g/mol . It is a crystalline solid that is soluble in water and some organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DI-O-Methyl-D-glucopyranose typically involves the methylation of D-glucose. One common method is the use of methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .

Chemical Reactions Analysis

Types of Reactions

2,3-DI-O-Methyl-D-glucopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,3-DI-O-Methyl-D-glucopyranose has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-DI-O-Methyl-D-glucopyranose involves its interaction with various molecular targets, including enzymes and transport proteins. The methoxy groups at the 2nd and 3rd positions can influence the compound’s binding affinity and specificity for these targets. This can affect metabolic pathways and cellular processes, making the compound useful in studies of glucose metabolism and transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in research applications where precise control over molecular interactions is required .

Properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4-dimethoxyoxane-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c1-12-6-5(10)4(3-9)14-8(11)7(6)13-2/h4-11H,3H2,1-2H3/t4-,5-,6+,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYIWHJCOMWKNU-KEWYIRBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC(C1OC)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H](OC([C@@H]1OC)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595384
Record name 2,3-Di-O-methyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133-45-5
Record name 2,3-Di-O-methyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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